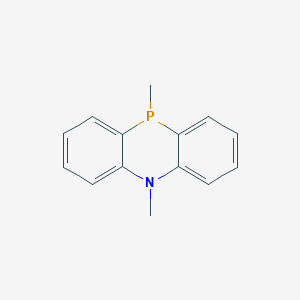
5,10-Dimethyl-5,10-dihydrophenophosphazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dimethyl-5,10-dihydrophenophosphazine is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dimethyl-5,10-dihydrophenophosphazine typically involves the reaction of diphenylamine with phosphorus trichloride at elevated temperatures (200-220°C) for several hours. This reaction is followed by hydrolysis to yield the desired compound . The reaction conditions must be carefully controlled to ensure the correct formation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,10-Dimethyl-5,10-dihydrophenophosphazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding oxide.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions include the oxidized form of the compound and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
5,10-Dimethyl-5,10-dihydrophenophosphazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,10-Dimethyl-5,10-dihydrophenophosphazine involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which are crucial in various chemical and biological systems. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
5,10-Dihydrophenophosphazine: Similar in structure but lacks the methyl groups.
Phenophosphazine: A parent compound with different substituents.
Diphenylamine: A precursor in the synthesis of 5,10-Dimethyl-5,10-dihydrophenophosphazine.
Uniqueness
This compound is unique due to the presence of methyl groups at positions 5 and 10, which influence its chemical reactivity and stability. These structural features distinguish it from other phenophosphazine derivatives and contribute to its specific applications in research and industry .
Properties
CAS No. |
58943-95-6 |
|---|---|
Molecular Formula |
C14H14NP |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
5,10-dimethylphenophosphazinine |
InChI |
InChI=1S/C14H14NP/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 |
InChI Key |
MQYNUZXGLCHTES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2P(C3=CC=CC=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















